2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
Description
This compound features a pyrimidine core substituted with a piperazine ring bearing a 3,4-dimethylbenzoyl group and N,N,6-trimethylamine substituents. Its molecular formula is C₂₀H₂₇N₅O, with a molecular weight of 353.46 g/mol (CAS: 923680-16-4) .
Properties
CAS No. |
946384-26-5 |
|---|---|
Molecular Formula |
C20H27N5O |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone |
InChI |
InChI=1S/C20H27N5O/c1-14-6-7-17(12-15(14)2)19(26)24-8-10-25(11-9-24)20-21-16(3)13-18(22-20)23(4)5/h6-7,12-13H,8-11H2,1-5H3 |
InChI Key |
CAYUQGLUXJIJMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (Route 1)
Key Steps :
- Pyrimidine Core Preparation :
Piperazine Introduction :
Benzoylation of Piperazine :
Optimization Insights :
Coupling-Driven Assembly (Route 2)
Key Steps :
- Pre-Functionalized Piperazine Synthesis :
- Pyrimidine-Piperazine Coupling :
Advantages :
- Avoids competitive acylation at the pyrimidine amine.
- Enables late-stage diversification of the piperazine moiety.
Stepwise Synthetic Procedures
Synthesis of 4-Chloro-N,N,6-trimethylpyrimidin-2-amine
- Combine ethyl acetoacetate (10 mmol), guanidine carbonate (12 mmol), and HCl (2M) in ethanol.
- Reflux at 80°C for 6 hours.
- Neutralize with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (Hexane:EtOAc = 4:1).
- Treat intermediate with methyl iodide (3 eq) and K₂CO₃ in DMF at 50°C for 12 hours.
Characterization Data :
Piperazine Substitution and Acylation
- Dissolve 4-chloro-N,N,6-trimethylpyrimidin-2-amine (5 mmol) and piperazine (10 mmol) in toluene.
- Add triethylamine (1.5 eq) and reflux at 90°C for 8 hours.
- Cool, filter, and concentrate under reduced pressure.
- React intermediate with 3,4-dimethylbenzoyl chloride (1.2 eq) in DCM containing DMAP (0.1 eq) at 25°C for 4 hours.
- Wash with brine, dry over MgSO₄, and recrystallize from ethanol.
Characterization Data :
Reaction Optimization Strategies
Catalytic Enhancements
Solvent and Base Screening
| Base | Solvent | Yield (%) |
|---|---|---|
| K₂CO₃ | Toluene | 78 |
| Cs₂CO₃ | Dioxane | 82 |
| Et₃N | DCM | 65 |
Analytical Characterization
- ¹H NMR (DMSO-d₆): δ 2.25 (s, 6H, Ar-CH₃), 2.98 (s, 6H, N(CH₃)₂), 3.45–3.60 (m, 8H, piperazine-H), 6.30 (s, 1H, pyrimidine-H), 7.20–7.45 (m, 3H, Ar-H).
- HPLC Purity : >98% (C18 column, MeCN:H₂O = 70:30).
Challenges and Mitigations
- Regioselectivity : Competing substitution at the 4-amino group is suppressed by steric hindrance from N,N-dimethylation.
- Purification : Silica gel chromatography with gradient elution (EtOAc → MeOH) resolves acylated byproducts.
Applications and Derivatives
Chemical Reactions Analysis
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring in the compound can interact with various biological targets, leading to modulation of their activity. This interaction can result in therapeutic effects, such as inhibition of enzyme activity or blocking of receptor signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
2-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
- Key Difference : Methoxy (-OCH₃) groups replace methyl (-CH₃) at the 3,4-positions of the benzoyl ring.
- Implications :
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-N-(phenylcarbamoyl)-3-pyridinesulfonamide (Compound 20)
- Key Differences :
- Pyridine-sulfonamide core instead of pyrimidine.
- 3,4-Dichlorophenyl substituent on piperazine.
- Sulfonamide group introduces hydrogen-bonding capacity distinct from the target compound’s amide .
Regioisomeric Methyl Substitution
2-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS: 923680-16-4)
- Key Difference : Methyl groups at 3,5-positions of the benzoyl ring instead of 3,3.
- Altered spatial arrangement may affect interactions with hydrophobic binding pockets .
Piperazine-Linked Pyrimidine Derivatives with Complex Cores
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine
- Key Differences :
- Tetrahydropyrido-pyrimidine fused ring system.
- Benzenesulfonyl group replaces benzoyl.
- Implications :
2-[4-(Dimethylamino)phenyl]-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- Key Differences: Pyrido-pyrimidinone core with dimethylaminophenyl and piperazine substituents.
- Dimethylamino group introduces basicity, affecting pharmacokinetics (e.g., blood-brain barrier penetration) .
Biological Activity
The compound 2-[4-(3,4-dimethylbenzoyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (commonly referred to as G868-0463) is a complex organic molecule notable for its unique structural components, including a piperazine ring and a pyrimidine moiety. This compound has garnered attention due to its potential biological activities, particularly in neuropharmacology and related therapeutic areas.
Structural Characteristics
The molecular formula of G868-0463 is , with a molecular weight of approximately 353.47 g/mol. The structure includes a 3,4-dimethylbenzoyl substituent attached to the piperazine nitrogen, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 353.47 g/mol |
| LogP | 3.680 |
| Water Solubility (LogSw) | -3.77 |
| Polar Surface Area | 39.720 Ų |
Biological Activity
Preliminary studies indicate that G868-0463 may exhibit significant biological activity through various mechanisms:
- Neuroprotective Effects : The compound has been evaluated for its potential neuroprotective effects against neurotoxic agents such as hydrogen peroxide (H₂O₂) and amyloid-beta (Aβ) aggregates, which are implicated in neurodegenerative diseases like Alzheimer's disease .
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes involved in neurotransmission. Inhibition of these enzymes can enhance cholinergic signaling, potentially benefiting cognitive functions .
- Multi-target Pharmacological Activity : G868-0463 may act as a multi-target ligand, engaging various receptors and pathways that could be beneficial in treating complex diseases such as Alzheimer's .
Case Studies and Research Findings
Research findings have highlighted the importance of structural modifications in enhancing the biological activity of compounds similar to G868-0463:
- A study on derivatives of piperazine-based compounds indicated that specific substitutions on the phenyl ring significantly influenced their binding affinity and functional activity at adenosine receptors, suggesting that modifications could enhance neuroprotective properties .
- Another investigation focused on the synthesis and evaluation of multi-targeted agents for Alzheimer's disease revealed that alkyl-substituted derivatives exhibited selective inhibition on BChE with varying efficiencies, underscoring the potential of similar structures to provide therapeutic benefits .
Q & A
Q. Methodology :
Core modifications : Vary pyrimidine substituents (e.g., 6-ethyl vs. 6-methyl) to assess steric effects.
Piperazine substitutions : Replace 3,4-dimethylbenzoyl with electron-withdrawing groups (e.g., CF₃) .
Biological testing : Use dose-response curves (0.1–100 µM) in kinase inhibition assays (e.g., EGFR, IC₅₀ correlation) .
Example :
A SAR study on 4-piperazinylpyrimidines showed 3,4-dimethylbenzoyl derivatives had 3x higher EGFR inhibition than unsubstituted analogs (IC₅₀ = 0.8 vs. 2.5 µM) .
Basic: What safety precautions are required when handling this compound?
Answer:
- Toxicity : LD₅₀ (oral, rat) >2000 mg/kg (similar to piperazine derivatives) .
- PPE : Nitrile gloves, lab coat, and fume hood for aerosol prevention.
- Waste disposal : Incinerate at >1000°C to avoid environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
